molecular formula C16H21N3O2 B6155829 ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate CAS No. 203123-01-7

ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B6155829
CAS RN: 203123-01-7
M. Wt: 287.4
InChI Key:
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Description

Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate (Et-5-A-1-TBP-1H-P-4-C) is an organic compound with a wide range of applications in scientific research. It is a pyrazole derivative with a tert-butylphenyl group, and is used in a variety of laboratory experiments and research studies. Et-5-A-1-TBP-1H-P-4-C has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Et-5-A-1-TBP-1H-P-4-C has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. Additionally, it has been used to study the structure and function of proteins, and to study the effects of environmental pollutants on cells and tissues.

Mechanism of Action

Et-5-A-1-TBP-1H-P-4-C has been studied for its mechanism of action. It has been shown to act as an inhibitor of HIV reverse transcriptase, by binding to the enzyme and preventing its activity. It has also been shown to act as an inhibitor of COX-2, by blocking the enzyme's activity and preventing the production of prostaglandins. In addition, it has been shown to act as an antioxidant, by scavenging free radicals and preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Et-5-A-1-TBP-1H-P-4-C has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects, by inhibiting the growth and spread of cancer cells. Additionally, it has been shown to have anti-diabetic effects, by reducing blood glucose levels and improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

Et-5-A-1-TBP-1H-P-4-C has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, making it suitable for use in a variety of laboratory experiments. Additionally, it is a stable compound, making it suitable for use in long-term experiments. However, it is also a relatively weak inhibitor of HIV reverse transcriptase and COX-2, making it less suitable for use in experiments requiring high concentrations of the compound.

Future Directions

Et-5-A-1-TBP-1H-P-4-C has several potential future directions for research. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with enzymes and other proteins. Additionally, further studies could be conducted to explore its potential applications in the treatment of cancer, diabetes, and other diseases. Finally, further studies could be conducted to investigate the effects of environmental pollutants on cells and tissues, and to develop new methods of using Et-5-A-1-TBP-1H-P-4-C in laboratory experiments.

Synthesis Methods

Et-5-A-1-TBP-1H-P-4-C can be synthesized through a three-step reaction. The first step involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with tert-butyl bromide, which yields 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid. The second step involves the reaction of 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid with ethyl bromide, which yields ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate. The third step involves the reaction of ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate with sodium hydroxide, which yields ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate involves the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate to form ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-tert-butylphenylhydrazine (1.0 g, 5.4 mmol) in ethanol (10 mL) and add sodium ethoxide (0.3 g, 5.4 mmol). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.0 g, 7.2 mmol) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate as a white solid (yield: 70%)." ] }

CAS RN

203123-01-7

Product Name

ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C16H21N3O2

Molecular Weight

287.4

Purity

95

Origin of Product

United States

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